2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenoxy group, a benzoyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its biological activities and potential therapeutic effects.
Medicine: Investigating its potential as a drug candidate for various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available starting materials. The process may include:
Formation of the bromophenoxy intermediate: This step involves the reaction of bromophenol with an appropriate alkylating agent to form the bromophenoxy group.
Benzoylation: The bromophenoxy intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Hydrazinecarbothioamide formation: The final step involves the reaction of the benzoylated intermediate with hydrazinecarbothioamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors or enzymes: Modulating their activity.
Interfering with cellular processes: Such as signal transduction or gene expression.
Inducing oxidative stress or apoptosis: In target cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
1-[[3-[(3-bromophenoxy)methyl]benzoyl]amino]-3-(2-ethoxyphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c1-2-29-21-12-4-3-11-20(21)25-23(31)27-26-22(28)17-8-5-7-16(13-17)15-30-19-10-6-9-18(24)14-19/h3-14H,2,15H2,1H3,(H,26,28)(H2,25,27,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTAMSHUACQHQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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